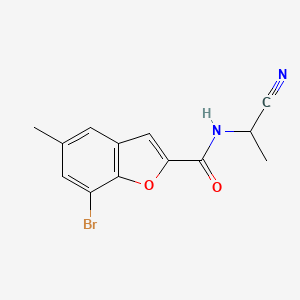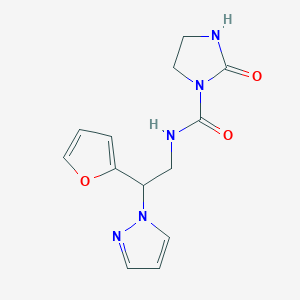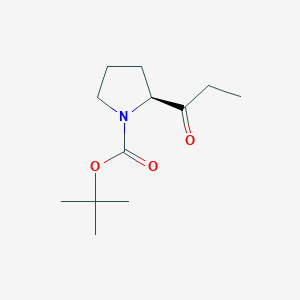![molecular formula C23H19N3O2 B2773170 4-[4-(4-Methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinyl]phenyl methyl ether CAS No. 685107-63-5](/img/structure/B2773170.png)
4-[4-(4-Methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinyl]phenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a structurally diverse pyridinium salt . It is quite familiar in many natural products and bioactive pharmaceuticals . It is offered by Benchchem for CAS No. 685107-63-5.
Synthesis Analysis
Pyridinium salts, which this compound is a part of, have been highlighted in terms of their synthetic routes . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by quantum-chemical calculations, NMR spectroscopy, and X-Ray diffraction analysis .Chemical Reactions Analysis
Pyridinium salts have been studied for their reactivity . They have played an intriguing role in a wide range of research topics .Applications De Recherche Scientifique
Antioxidant Activity
Phenyl ether derivatives, including methoxyphenyl compounds, have shown potential in antioxidant activity. Studies involving marine-derived fungi have led to the isolation of new phenyl ether derivatives demonstrating strong antioxidant capabilities, comparable to those of ascorbic acid, suggesting their potential in pharmaceutical and nutraceutical applications (Lan-lan Xu et al., 2017).
Material Science and Engineering
Compounds with methoxyphenyl structures have been utilized in the synthesis of novel materials, such as polyimides and liquid crystal compounds. These materials exhibit exceptional thermal stability, making them suitable for advanced engineering applications. The synthesis and properties of novel polyimides derived from bis(aminophenoxy) phenyl pyridine with dianhydride monomers highlight their solubility and thermal stability, indicating their utility in high-performance materials (Shu-jiang Zhang et al., 2005).
Synthetic Methodologies
Methoxyphenyl compounds are valuable intermediates in organic synthesis, offering pathways to various complex molecules. The FeCl3-catalyzed self-cleaving deprotection of methoxyphenylmethyl-protected alcohols demonstrates an efficient method for the synthesis of alcohols, indicating their importance in synthetic organic chemistry (Y. Sawama et al., 2015).
Antiviral and Antiretroviral Activity
Research into pyrimidine derivatives containing methoxyphenyl groups has shown significant antiretroviral activity, particularly against HIV. These compounds offer a promising avenue for the development of new antiviral drugs with potential applications in the treatment of viral infections (D. Hocková et al., 2003).
Environmental Science
Methoxylated polybrominated diphenyl ethers (MeO-PBDEs), related to the compound of interest, have been studied for their natural occurrence and potential as natural products. This research suggests an environmental aspect to these compounds, highlighting their presence in marine ecosystems and their bioaccumulation in aquatic animals (Emma L. Teuten et al., 2005).
Mécanisme D'action
Orientations Futures
Pyridinium salts have been highlighted for their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery . This suggests potential future directions for the study and application of this compound.
Propriétés
IUPAC Name |
4,5-bis(4-methoxyphenyl)-2-pyridin-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-27-18-10-6-16(7-11-18)20-15-25-23(21-5-3-4-14-24-21)26-22(20)17-8-12-19(28-2)13-9-17/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYSVPNOJCHVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinyl]phenyl methyl ether | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-4-[(2,3-dimethyl-6-quinoxalinyl)amino]-4-oxo-2-butenoic acid](/img/structure/B2773089.png)
![Methyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride](/img/structure/B2773091.png)
![N-(5-chloro-2-methoxyphenyl)-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2773092.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2773097.png)
![5-bromo-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-furamide](/img/structure/B2773101.png)
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate](/img/structure/B2773102.png)

![Ethyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2773104.png)
![1,7-bis(2-chlorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2773105.png)
![Ethyl 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-4-(2-methoxyphenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2773106.png)

![2-{3-Methyl-1-[(4-methylpiperazin-1-yl)carbonyl]butyl}isoindolin-1-one](/img/structure/B2773109.png)